

Spectroscopic Profile of Furfuryl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furfuryl propionate

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **furfuryl propionate** (furan-2-ylmethyl propanoate), a key flavoring agent and intermediate in various chemical syntheses. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development requiring precise analytical data for this compound.

Spectroscopic Data Summary

The empirical formula for **furfuryl propionate** is $C_8H_{10}O_3$, and its molecular weight is 154.16 g/mol. [1] The spectroscopic data presented below has been compiled from various public databases and is consistent with the structure of **furfuryl propionate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.42	m	H-5 (furan)
6.38	m	H-3 (furan)
6.35	m	H-4 (furan)
5.09	s	-CH ₂ - (methylene)
2.37	q	-CH ₂ - (propionyl)
1.15	t	-CH ₃ (propionyl)

Note: Spectra are typically referenced to a residual solvent peak. Assignments are based on typical chemical shifts for furan and propionate moieties.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
174.0	C=O (carbonyl)
149.0	C-2 (furan, C-O)
143.5	C-5 (furan)
110.8	C-3/C-4 (furan)
110.6	C-3/C-4 (furan)
58.0	-CH ₂ - (methylene)
27.5	-CH ₂ - (propionyl)
9.0	-CH ₃ (propionyl)

Note: Assignments are based on predicted chemical shifts and data from similar furan-containing esters.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2880	Medium	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1505	Medium	C=C stretch (furan ring)
1170	Strong	C-O stretch (ester)
1015	Medium	C-O-C stretch (furan ring)
740	Strong	C-H out-of-plane bend (furan ring)

Note: The IR spectrum is characterized by a strong carbonyl absorption and bands characteristic of the furan ring.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154	15	[M] ⁺ (Molecular Ion)
98	30	[M - C ₃ H ₅ O] ⁺ or [C ₅ H ₅ O-CH ₂] ⁺
81	100	[C ₅ H ₅ O] ⁺ (Furfuryl cation)
57	40	[C ₃ H ₅ O] ⁺ (Propionyl cation)
29	25	[C ₂ H ₅] ⁺ (Ethyl cation)

Note: The base peak at m/z 81 corresponds to the stable furfuryl cation. The fragmentation pattern is consistent with the structure of an ester.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring NMR, IR, and MS data for a liquid sample such as **furfuryl propionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **furfuryl propionate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:**
 - **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - **Experiment:** A standard one-pulse proton experiment is performed.
 - **Parameters:** Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - **Experiment:** A proton-decoupled ^{13}C experiment is performed.
 - **Parameters:** A larger number of scans is typically required due to the lower natural abundance of ^{13}C . A relaxation delay of 2-10 seconds is used.

Infrared (IR) Spectroscopy

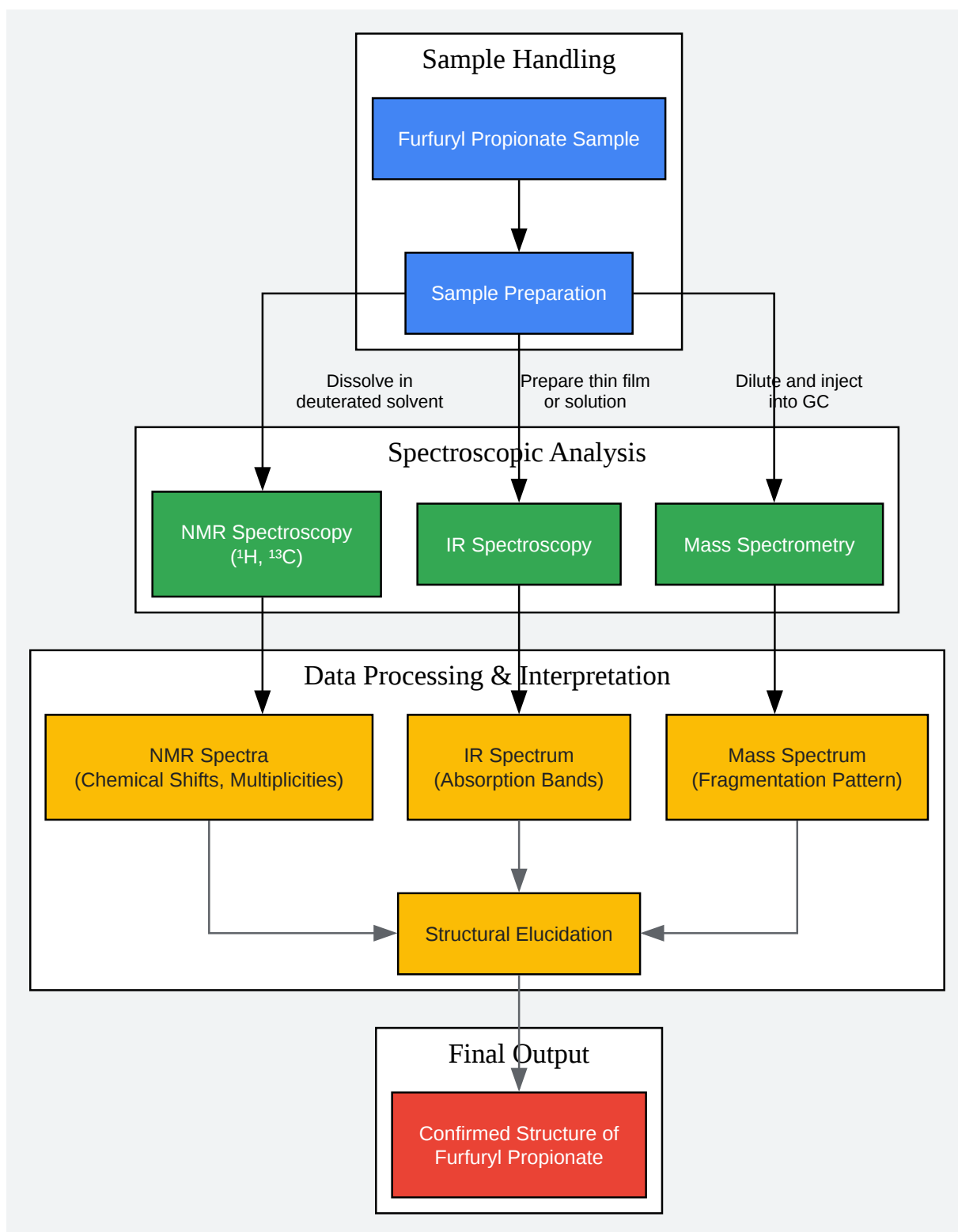
- **Sample Preparation:** For a neat liquid sample like **furfuryl propionate**, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.^[1]
- **Data Acquisition:**
 - **Spectrometer:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
 - **Background:** A background spectrum of the clean salt plates is recorded.
 - **Sample Spectrum:** The spectrum of the **furfuryl propionate** film is then recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction and Separation: Gas chromatography (GC) is typically used to introduce the sample. A small volume of a dilute solution of **furfuryl propionate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
 - GC Column: A non-polar capillary column, such as a J&W DB-5 (30 m x 0.25 mm ID x 0.25 μ m film thickness), is commonly used.[\[2\]](#)
 - Oven Program: A typical temperature program would be an initial temperature of 60 °C, ramped to 246 °C at a rate of 3 °C/min.[\[2\]](#)
- Ionization and Mass Analysis:
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **furfuryl propionate**.



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Caption: Workflow for the spectroscopic analysis of **furfuryl propionate**.

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References

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Phone: (601) 213-4426

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